molecular formula C7H10N2O B11923543 2-(sec-Butoxy)-1H-azirine-1-carbonitrile

2-(sec-Butoxy)-1H-azirine-1-carbonitrile

Cat. No.: B11923543
M. Wt: 138.17 g/mol
InChI Key: QQNDLGCMKSEZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(sec-Butoxy)-1H-azirine-1-carbonitrile is a specialized azirine derivative offered for advanced research and development applications in synthetic organic chemistry. This compound features a highly strained three-membered azirine ring, a functional group known for its significant ring strain and versatile reactivity, making it a valuable precursor for the synthesis of complex nitrogen-containing heterocycles (Singh et al., 2016). The presence of both the ether and nitrile groups enhances its utility as a multifunctional synthetic intermediate. Researchers can leverage the reactivity of the azirine core for ring-expansion reactions to access larger nitrogen heterocycles such as pyrroles and imidazoles, which are privileged structures in medicinal chemistry and materials science (Recent applications of aziridine ring expansion reactions in heterocyclic synthesis, Arkivoc). The nitrile moiety can serve as a handle for further functional group transformations or contribute to the molecule's electronic properties. This reagent is provided as a high-purity material to ensure consistent performance in method development and target-oriented synthesis. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult appropriate safety data sheets and handle this compound using standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-butan-2-yloxyazirine-1-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-3-6(2)10-7-4-9(7)5-8/h4,6H,3H2,1-2H3

InChI Key

QQNDLGCMKSEZQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CN1C#N

Origin of Product

United States

Reaction Mechanisms and Transformations of 2 Sec Butoxy 1h Azirine 1 Carbonitrile

Fundamental Reactivity Patterns of the 1H-Azirine Ring System

The 1H-azirine ring is a three-membered, unsaturated heterocycle containing a carbon-carbon double bond. wikipedia.org As a cyclic 4π-electron system, it is considered antiaromatic, a factor that contributes to its high reactivity and general instability. thieme-connect.descispace.com Compounds of this class are often transient intermediates rather than isolable substances under standard conditions. thieme-connect.descispace.com The significant ring strain, comparable to that in cyclopropane (B1198618) and oxirane, further drives its propensity to undergo reactions that relieve this strain. wikipedia.orgic.ac.uk

The reactivity of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile is significantly influenced by its substituents. The electron-withdrawing carbonitrile group on the nitrogen atom activates the ring, making it more susceptible to nucleophilic attack. ic.ac.uk Conversely, the sec-butoxy group at the C2 position is an electron-donating group that can influence the regioselectivity of ring-opening reactions.

Ring Opening Reactions and Mechanisms

The high degree of ring strain and the antiaromatic character of the 1H-azirine core are the principal driving forces for its ring-opening reactions. These transformations can be initiated thermally, photochemically, or through interaction with nucleophiles and electrophiles.

The cleavage of the 1H-azirine ring can lead to the formation of highly reactive and synthetically valuable intermediates such as ketenimines and nitrile ylide dipoles.

Photolysis of azirines provides an efficient route to generating nitrile ylides. wikipedia.orgwikipedia.org These species are 1,3-dipoles, characterized by a separation of charge over three atoms, and are valuable in 1,3-dipolar cycloaddition reactions. wikipedia.orgwikipedia.orgwikipedia.org For this compound, photochemical induction would likely lead to the cleavage of the C2-C3 bond to form a nitrile ylide. This intermediate can then be trapped by various dipolarophiles to create larger heterocyclic structures, such as pyrrolines. wikipedia.org

Thermal or photochemical ring-opening of 1H-azirines can also yield ketenimine intermediates through rearrangement. thieme-connect.de For instance, the formation of dimethylketenimine has been rationalized via a 2,3-dimethyl-1H-azirine intermediate which undergoes rapid ring opening and subsequent methyl migration. thieme-connect.de

Table 1: Key Intermediates from 1H-Azirine Ring Opening

Precursor Conditions Intermediate Characteristics
1H-Azirine Photolysis (<300 nm) Nitrile Ylide 1,3-dipolar species, reactive with dipolarophiles. wikipedia.orgwikipedia.org

Due to significant ring strain, the 1H-azirine ring is susceptible to nucleophilic attack. wikipedia.org The presence of an electron-withdrawing group, such as the carbonitrile moiety in this compound, on the nitrogen atom enhances this reactivity. ic.ac.uknih.gov Such groups stabilize the negative charge that develops on the nitrogen atom in the transition state of a nucleophilic addition. ic.ac.uk

Nucleophiles can attack either of the carbon atoms of the azirine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a stable, ring-opened product. researchgate.net The regioselectivity of the attack is influenced by both steric and electronic factors of the substituents on the ring. In the case of this compound, the bulky sec-butoxy group might direct nucleophilic attack to the C3 position.

While the electron-deficient nature of the 1H-azirine ring makes it less prone to direct electrophilic attack, activation can occur, particularly in acidic conditions. core.ac.uk Protonation or reaction with another electrophile at the nitrogen atom would form a highly reactive azirinium ion. This activation facilitates subsequent ring cleavage by a nucleophile. dntb.gov.uamdpi.com This process is well-documented for the more stable, saturated aziridine (B145994) rings, which often require activation to react with nucleophiles. nih.govmdpi.comfrontiersin.org The resulting azirinium ion is readily opened by even weak nucleophiles, relieving the ring strain.

The presence of a 2-alkoxy group, such as the sec-butoxy group, on the azirine ring introduces unique reactivity pathways. 2-Alkoxy-substituted aziridines are known to be generally unstable and highly prone to react with oxygen-based nucleophiles. core.ac.uk By extension, this compound is expected to be highly reactive towards alcohols.

In the presence of an alcohol and an acid catalyst, the azirine nitrogen is first protonated to form an azirinium ion. The alcohol can then act as a nucleophile, attacking the C2 carbon. This leads to ring opening and the formation of an intermediate that can be considered a precursor to an ortho ester. Subsequent additions of alcohol molecules to the electrophilic carbon centers would ultimately yield an α-(cyanoamino) ortho ester.

Isomerization and Rearrangement Processes

Isomerization represents a fundamental transformation for the 1H-azirine system, driven by the potential to form more stable isomers.

The most prominent isomerization is the tautomerization of the unstable 1H-azirine to its more stable 2H-azirine counterpart, which possesses a carbon-nitrogen double bond. wikipedia.orgrsc.org The energy difference between the parent 1H- and 2H-azirine systems is substantial, heavily favoring the 2H-isomer. thieme-connect.de Therefore, this compound would be expected to readily isomerize to the corresponding 2H-azirine.

Furthermore, substituted azirines can undergo a variety of rearrangement reactions, often catalyzed by heat, light, or chemical reagents, to yield other heterocyclic systems. nih.gov For example, 1-acylaziridines have been shown to isomerize to 2-oxazolines in the presence of iodide ions. Similarly, appropriately substituted 2H-azirines can rearrange to form oxazoles, isoxazoles, or pyrroles. nih.govbeilstein-journals.org Photochemical isomerization processes are also known to transform heterocyclic structures, and could play a role in the reactivity of this compound. benthamdirect.com

Table 2: Summary of Isomerization and Rearrangement Reactions

Reactant System Conditions Product(s) Reference(s)
1H-Azirine Spontaneous 2H-Azirine wikipedia.orgthieme-connect.de
1-Acylaziridine Iodide Ion 2-Oxazoline
2-Carbonyl-2H-azirines Thermolysis/Photolysis Isoxazoles, Oxazoles nih.gov
Thermal Rearrangements Leading to Heterocycles

Upon heating, 2H-azirines typically undergo cleavage of the C2-N bond to generate a vinyl nitrene intermediate. This transient species can then cyclize to form a variety of stable heterocyclic compounds. For instance, 2-aryl-2H-azirines have been shown to rearrange into indole-3-carbonitriles or isoxazoles upon heating. mdpi.com The specific product formed is often dependent on the substitution pattern of the azirine ring.

In the case of this compound, a thermal rearrangement would likely proceed through a vinyl nitrene intermediate. The subsequent cyclization pathway would be influenced by the electronic and steric properties of the sec-butoxy and cyano groups.

Ring-Expansion Rearrangements

Ring-expansion reactions of 2H-azirines provide a powerful method for the synthesis of larger heterocyclic systems. researchgate.net These transformations are often initiated photochemically, leading to the cleavage of the C2-C3 bond and the formation of a nitrile ylide. This 1,3-dipolar intermediate can then undergo intramolecular cyclization, resulting in a ring-expanded product. For example, the photochemical rearrangement of 2-vinyl-substituted 2H-azirines can lead to the formation of pyrroles. dntb.gov.ua

Additionally, ring-expansion can be achieved through reactions with external reagents. For instance, the reaction of 2H-azirines with certain nucleophiles can lead to the formation of five-membered rings. nih.gov A ring-expansion rearrangement has also been observed in the conversion of cyclobutyl oxime derivatives to α-acylamino cyclopentanones, a reaction that proceeds through a 2H-azirine intermediate. mdpi.com

Mechanistic Role of the 2-(sec-Butoxy) Substituent in Directing Reactivity

The sec-butoxy group at the 2-position of the azirine ring plays a crucial role in directing the regioselectivity and stereoselectivity of its transformations.

Influence on Regioselectivity and Stereoselectivity in Transformations

The sec-butoxy group is an electron-donating group, which influences the electron density of the azirine ring. This electronic effect can direct the attack of nucleophiles or electrophiles to a specific position on the ring, thereby controlling the regioselectivity of the reaction. For example, in nucleophilic additions to the C=N bond, the alkoxy group can stabilize a positive charge on the adjacent carbon atom, influencing the site of attack.

Furthermore, the steric bulk of the sec-butoxy group can have a significant impact on the stereoselectivity of reactions. In cycloaddition reactions, the substituent can block one face of the molecule, leading to the preferential formation of one stereoisomer over another. This steric hindrance is a key factor in controlling the diastereoselectivity of intramolecular trapping reactions. researchgate.net

Cycloaddition Reactions Involving this compound

2H-azirines are valuable precursors for 1,3-dipolar cycloaddition reactions, proceeding through the formation of nitrile ylide intermediates. These reactions provide a versatile route to a wide range of five-membered heterocyclic compounds.

Intermolecular Cycloadditions for Diverse Heterocycle Formation

Photolysis of 2H-azirines generates nitrile ylides, which can be trapped by a variety of dipolarophiles in intermolecular cycloaddition reactions. nih.gov These reactions are highly efficient for the synthesis of heterocycles such as pyrrolines. The reaction of 2H-azirine with 1-methoxy-1,3-butadiene (B1596040) is one such example. nih.gov The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the nitrile ylide and the dipolarophile.

Azirine Derivative Dipolarophile Reaction Conditions Product Reference
2H-Azirine1-Methoxy-1,3-butadieneDichloromethaneSubstituted Pyrroline nih.gov
2H-AzirineCyclohexadieneDichloromethaneBicyclic Adduct nih.gov

Table 1: Examples of Intermolecular Cycloaddition Reactions of 2H-Azirines

Intramolecular Cycloadditions

When a 2H-azirine derivative contains a tethered dipolarophile, intramolecular cycloaddition can occur upon photochemical activation. dntb.gov.ua These reactions are highly efficient for the construction of fused polycyclic systems. The stereoselectivity of these intramolecular trappings is often very high, leading to the formation of a single diastereomer. researchgate.net For example, 1,2-cyclohexadienes generated in situ can undergo intramolecular [2+2] cycloaddition with a tethered alkene to yield rigid, angularly fused tricyclic scaffolds with high diastereoselectivity. researchgate.net

Substrate Type Reaction Key Features Reference
1,2-Cyclohexadiene with tethered alkeneIntramolecular [2+2] CycloadditionHigh diastereoselectivity, formation of cis-fused products researchgate.net
2-Vinyl-substituted 2H-azirineIntramolecular Photochemical CycloadditionFormation of five-membered nitrogen heterocycles dntb.gov.ua

Table 2: Examples of Intramolecular Cycloaddition Reactions

Catalytic and Light-Induced Transformations

The inherent reactivity of the azirine ring, coupled with its electronic characteristics, makes this compound a candidate for a variety of catalytic and light-induced transformations. These reactions typically involve the cleavage of the strained ring, leading to the formation of versatile intermediates that can be trapped to generate more complex molecular architectures.

Transition metal catalysis offers a powerful toolkit for the activation and transformation of strained ring systems like azirines. While specific examples involving this compound are not documented, the behavior of other 2H-azirines in the presence of transition metal catalysts provides valuable insights into its potential reactivity. These reactions often proceed through pathways involving either C-C or C-N bond cleavage of the azirine ring.

Ruthenium complexes have been shown to be particularly effective in catalyzing cycloaddition reactions of 2H-azirines. For instance, ruthenium-catalyzed [3+2] cycloaddition of 2H-azirines with activated alkynes has been reported to yield polysubstituted pyrroles. This transformation is believed to proceed via a C-N bond cleavage of the azirine ring mediated by the ruthenium catalyst. In the case of this compound, the electron-donating sec-butoxy group would likely influence the regioselectivity of the cycloaddition.

Another notable transformation is the ruthenium-catalyzed [3+2+2] cycloaddition of 2H-azirines with diynes, leading to the formation of fused azepine skeletons. This reaction involves an unprecedented metal-catalyzed C-C bond cleavage of the azirine ring at room temperature. The electronic nature of the substituents on the azirine can impact the facility of this bond cleavage.

Catalyst SystemReactantProduct TypePlausible Mechanism
Ruthenium ComplexAlkynePolysubstituted Pyrrole[3+2] Cycloaddition via C-N bond cleavage
Ruthenium ComplexDiyneFused Azepine[3+2+2] Cycloaddition via C-C bond cleavage

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application to the transformation of strained heterocycles is an area of growing interest. Although specific organocatalytic reactions of this compound have not been reported, the principles of organocatalysis suggest potential modes of activation.

One plausible approach involves the use of chiral Lewis bases or Brønsted acids to activate the azirine ring. For instance, an unusual organocatalytic asymmetric aza-Nazarov cyclization of a ketoazirine has been documented, leading to the formation of 4-hydroxy-3-oxo-1,2,3,6-tetrahydropyridine-2-carboxylates with high enantioselectivity. nih.govrsc.org This demonstrates that organocatalysts can induce novel cyclization cascades involving azirine substrates.

In the context of this compound, a chiral Lewis base could potentially interact with the electrophilic C2-carbon, facilitating a ring-opening reaction. The resulting intermediate could then be trapped by a suitable nucleophile. The stereochemical outcome of such a reaction would be controlled by the chiral environment provided by the organocatalyst.

Alternatively, a chiral Brønsted acid could activate the azirine by protonating the nitrogen atom, increasing the electrophilicity of the ring and rendering it more susceptible to nucleophilic attack. The electron-withdrawing nature of the N-cyano group would enhance the acidity of the conjugate acid, potentially facilitating this mode of activation.

The development of organocatalytic transformations for "push-pull" azirines like the title compound remains an open area for research, with the potential to unlock new pathways for the synthesis of complex nitrogen-containing molecules.

The photochemistry of 2H-azirines is a well-established and efficient method for the generation of nitrile ylides. wikipedia.org These 1,3-dipolar species are highly valuable intermediates in the synthesis of a wide variety of heterocyclic compounds through [3+2] cycloaddition reactions. nih.gov

Upon irradiation with UV light (typically under 300 nm), 2H-azirines undergo a photochemical ring-opening reaction, cleaving the C2-C3 bond to form a nitrile ylide. The stability and reactivity of the resulting nitrile ylide are significantly influenced by the substituents at the C3-position and on the nitrogen atom.

For this compound, the photochemically generated nitrile ylide would have a sec-butoxy group at one terminus and a cyano group on the nitrogen of the ylide. This "push-pull" substitution pattern is expected to stabilize the nitrile ylide through resonance. The electron-donating sec-butoxy group can push electron density into the ylide system, while the electron-withdrawing cyano group can pull electron density away. This electronic stabilization could potentially increase the lifetime of the nitrile ylide, allowing for more efficient trapping in cycloaddition reactions.

The nitrile ylide derived from this compound can be trapped by a variety of dipolarophiles to afford five-membered heterocyclic rings. Electron-deficient alkenes and alkynes are common trapping agents, leading to the formation of pyrrolines and pyrroles, respectively. The regioselectivity of these cycloadditions would be dictated by the electronic and steric properties of both the nitrile ylide and the dipolarophile.

Reaction TypeIntermediateTrapping AgentProduct Type
PhotolysisNitrile YlideElectron-deficient AlkenesPyrrolines
PhotolysisNitrile YlideElectron-deficient AlkynesPyrroles

The excited-state chemistry of such "push-pull" azirines is an intriguing area of study. The nature of the excited state (e.g., n,π* or π,π*) and its decay pathways would be influenced by the opposing electronic effects of the substituents. Understanding these photophysical processes is crucial for optimizing the generation of the nitrile ylide and controlling the subsequent chemical transformations.

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the applications of "this compound" as a versatile synthetic building block. There is no available data in published chemical research to support the use of this specific compound in the synthesis of the various heterocyclic systems outlined in the request.

The primary reason for this information gap lies in the fundamental chemistry of the core molecule. The requested compound is a 1H-azirine, which possesses a carbon-carbon double bond within its three-membered ring. This structure is classified as anti-aromatic, rendering it exceptionally unstable and highly reactive. scispace.comwikipedia.org Scientific studies describe 1H-azirines as very short-lived, transient intermediates rather than stable, isolable compounds that can be used as practical building blocks in multi-step syntheses. scispace.comoup.com One study even corrected a previous report that had claimed the synthesis of stable 1H-azirines, reinforcing their status as fleeting species. scispace.com

The more stable and synthetically useful isomer is the 2H-azirine, which has a carbon-nitrogen double bond. wikipedia.orgorganic-chemistry.org A significant body of research exists detailing the use of various 2H-azirine derivatives in the construction of complex nitrogen-containing heterocycles. For instance, reactions such as the formal (3+2)-cycloaddition of 2H-azirines are employed to synthesize Δ1-pyrrolines and pyrroles. nih.govresearchgate.net Furthermore, the isomerization of specific 2H-azirines can lead to the formation of oxazoles and isoxazoles. researchgate.netorganic-chemistry.orgnih.gov There are also established methods for creating fused heterocyclic systems, like pyrrolo[3,2-c]quinolines, through the copper-catalyzed (3+2) cycloaddition of 2H-azirines to cyclic enols. nih.gov

However, these documented synthetic pathways begin with the stable 2H-azirine tautomer, not the anti-aromatic 1H-azirine specified in the subject. Extrapolating these applications to "this compound" would be scientifically inaccurate. Therefore, due to the absence of verifiable research on its synthetic utility, the requested article cannot be produced.

Applications of 2 Sec Butoxy 1h Azirine 1 Carbonitrile As a Versatile Synthetic Building Block

Strategy for Atom-Economical Processes utilizing Azirines

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently more sustainable as they minimize the generation of waste. rsc.org For a synthetic building block like an azirine, employing atom-economical transformations is key to maximizing its synthetic potential in an environmentally responsible manner.

Strategies to enhance atom economy in reactions involving azirines focus on reaction types that maximize the incorporation of all reactant atoms into the product structure. numberanalytics.comrsc.org These include:

Addition Reactions: These reactions, where one molecule combines with another without the loss of any atoms, are intrinsically 100% atom-economical. rsc.org The reaction of an azirine with a nucleophile to form an aziridine (B145994) adduct is an example of an addition reaction. core.ac.uk

Rearrangement Reactions: Intramolecular rearrangements, such as the Claisen rearrangement, can be perfectly atom-economical, as they only involve the reorganization of atoms within a molecule. rsc.org The thermal rearrangement of 2-aryl-2H-azirines to form products like indole-3-carbonitriles or isoxazoles is a key synthetic application that can proceed with high atom economy. organic-chemistry.org

Cycloaddition Reactions: Reactions like the Diels-Alder reaction are classic examples of atom-economical processes. wikipedia.org Azirines can participate as dipolarophiles or synthons in various cycloadditions to construct more complex heterocyclic systems, efficiently incorporating the three-membered ring into a larger scaffold.

The table below summarizes reaction types that are central to atom-economical strategies when using azirine building blocks.

Reaction Type Description Atom Economy Principle Example with Azirine Core
Addition Reactants add to one another in such a way that the product contains all the atoms of the starting materials. rsc.orgMaximizes incorporation of all reactant materials into the final product, achieving 100% theoretical atom economy. wikipedia.orgNucleophilic addition of an alcohol to the C=N bond of a 2H-azirine to form a stable aziridine. core.ac.uk
Rearrangement A reaction involving the reorganization of the bonds and atoms of a single molecule to form a new structure. rsc.orgCan achieve 100% atom economy as no atoms are lost; the product is an isomer of the reactant. rsc.orgThermal or photochemical rearrangement of a substituted 2H-azirine to yield an isoxazole (B147169) or other heterocyclic system. organic-chemistry.org
Cycloaddition A reaction in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orgHigh atom economy is achieved as all atoms of the reacting molecules are typically incorporated into the cyclic product.[3+2] Cycloaddition of an azirine with a 1,3-dipole to synthesize five-membered heterocycles.
Catalytic Hydrogenation The addition of hydrogen across a double bond, facilitated by a catalyst. jocpr.comHighly atom-economical, with H₂ being the only other reactant. Catalysts are used in small amounts and are not consumed. wikipedia.orgReduction of the C=N bond in a 2H-azirine using H₂ and a metal catalyst (e.g., Palladium) to produce the corresponding aziridine. wikipedia.org

This table is generated based on general principles of atom economy and known reactions of the azirine functional group.

By prioritizing these types of transformations, chemists can design synthetic routes that are not only efficient in producing the target molecule but also align with the goals of sustainable chemistry.

Development of New Synthetic Equivalents for Azirines to Overcome Instability

The high reactivity of the strained 2H-azirine ring, while synthetically useful, can also be a source of instability. researchgate.net Some derivatives, particularly N-protected or 2-alkoxy substituted ones, can be prone to undesired side reactions such as ring-opening, which complicates their handling and storage. core.ac.ukchemrxiv.org To address this challenge, significant research has focused on developing more stable precursors or "synthetic equivalents" that can generate the desired reactive azirine species in situ or provide a more stable platform for diversification.

The development of these equivalents allows chemists to bypass the direct use of potentially unstable azirine intermediates, leading to safer, more reliable, and often more scalable synthetic procedures. researchgate.net

Key strategies and examples include:

Stable Precursors for In Situ Generation: One successful approach is the use of stable, readily available starting materials that can be converted into azirines under specific reaction conditions. Isoxazolinones, for example, can be efficiently converted to 2H-azirines through ruthenium-catalyzed reactions under neutral conditions. nih.gov This allows the azirine to be generated and used immediately in a subsequent reaction step.

Flow Chemistry Approaches: Continuous flow chemistry offers a powerful method for managing the synthesis and use of unstable intermediates. researchgate.net By generating the azirine from a stable precursor (like a vinyl azide (B81097) or an oxime) in a flow reactor, the reactive species is consumed as it is formed, preventing decomposition and minimizing safety risks associated with the accumulation of unstable compounds. researchgate.net

Ring-Opening of Stable Heterocycles: Certain stable heterocyclic compounds can serve as synthetic equivalents to azirine-derived intermediates. For instance, 1,2,3-triazoles are stable and can be induced to expel nitrogen gas, generating a reactive intermediate that can be trapped in a manner analogous to the reactions of azirines. mdpi.com

Development of Stabler Analogs: Research has also focused on creating more robust aziridine-based building blocks. For example, N-H aziridine-2-carboxylates have been identified as bench-stable, crystalline solids that are more easily handled than many N-protected counterparts. researchgate.netchemrxiv.org These stable compounds can be diversified, serving as a more practical equivalent for certain synthetic applications.

The following table outlines some modern synthetic equivalents and alternative strategies developed to circumvent the challenges associated with azirine instability.

Strategy/Equivalent Description Advantage Over Direct Azirine Use Relevant Precursor/Compound
Catalytic Isomerization A stable precursor is catalytically rearranged into a 2H-azirine immediately before use.Avoids isolation and storage of the potentially unstable azirine. Allows for controlled generation.Isoxazolinones nih.gov
Flow Synthesis The azirine is synthesized from a precursor and immediately used in a continuous flow reactor system.Enhances safety by minimizing the amount of unstable intermediate present at any time; improves control and scalability. researchgate.netVinyl azides, Oxime derivatives researchgate.net
Stable Heterocyclic Precursors Stable ring systems are used to generate reactive species that mimic the reactivity of azirine-derived intermediates.Utilizes readily available and highly stable starting materials.1,2,3-Triazoles mdpi.com
Bench-Stable Aziridine Analogs Synthesis of more stable, functionalized aziridine derivatives that can be stored and handled easily.Provides a practical and diversifiable building block, avoiding the reactivity and stability issues of some azirines. researchgate.netN-H aziridine-2-carboxylates chemrxiv.org

This table highlights strategies from recent chemical literature aimed at improving the practical application of azirine chemistry.

These innovative approaches demonstrate a clear trend towards designing more robust and safer synthetic routes, ensuring that the valuable reactivity of the azirine core can be harnessed effectively and reliably in modern organic synthesis.

Theoretical and Computational Investigations of 2 Sec Butoxy 1h Azirine 1 Carbonitrile

Electronic Structure and Stability of 1H-Azirines

1H-Azirines, characterized by a carbon-carbon double bond within the three-membered ring, are notably less stable than their 2H-azirine tautomers, which feature a carbon-nitrogen double bond. researchgate.netrsc.orgwikipedia.org This instability is largely attributed to their antiaromatic character, a consequence of having 4π electrons within a cyclic, planar system. researchgate.netrsc.orgresearchgate.net Computational studies, often employing Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are crucial for characterizing these transient species. rsc.orgfigshare.com

Energy Profiles of Isomeric Azirine Species

Computational chemistry allows for the detailed examination of the potential energy surface of C₂H₃N isomers. figshare.com For the parent azirine, studies have shown that 2H-azirine is the most stable cyclic isomer, followed by a carbene isomer, with 1H-azirine being the highest in energy. figshare.com This significant energy difference underscores the high reactivity and fleeting nature of 1H-azirines. researchgate.netresearchgate.net

The substitution on the azirine ring, as in 2-(sec-Butoxy)-1H-azirine-1-carbonitrile, would introduce additional electronic and steric factors influencing the relative energies of the isomers. The electron-donating sec-butoxy group at the C2 position and the electron-withdrawing cyano group at the N1 position would have competing effects on the stability of the 1H-azirine ring.

IsomerGeneral Relative EnergyKey Features
2H-AzirineLowestAromatic, more stable, often isolable. researchgate.netrsc.org
Carbene IsomerIntermediateA structural isomer of azirine. figshare.com
1H-AzirineHighestAntiaromatic, highly reactive, generally a transient intermediate. researchgate.netresearchgate.net

Computational Analysis of Substituent Effects on Ring Strain and Aromaticity

Substituents play a pivotal role in modulating the properties of the azirine ring. nih.govnih.gov For this compound, the sec-butoxy group, an electron-donating group, would be expected to influence the electron density of the C=C bond. The cyano group on the nitrogen atom, a strong π-acceptor, would significantly withdraw electron density from the ring. nih.gov

This push-pull substitution pattern could potentially lead to a degree of electronic stabilization. However, the inherent ring strain of the three-membered ring remains a dominant factor. Computational analyses would be necessary to quantify the impact of these substituents on the ring strain energy and to evaluate any potential modulation of the antiaromatic character. It has been proposed through DFT studies that specific substitution patterns might lead to thermodynamically and kinetically stabilized 1H-azirines. rsc.orgresearchgate.net

Mechanistic Probes through Advanced Computational Chemistry

Advanced computational methods are essential for mapping the reaction pathways of highly reactive molecules like 1H-azirines.

Transition State Analysis for Ring Opening and Rearrangement Pathways

The high ring strain and antiaromaticity of 1H-azirines make them prone to ring-opening reactions. nih.gov For substituted azirines, the regioselectivity of ring-opening is a key question. nih.govmdpi.com In the case of this compound, several ring-opening pathways can be envisioned, including cleavage of the C-C bond or one of the C-N bonds.

Transition state calculations are critical for determining the activation barriers for these different pathways. For related 2H-azirines, thermal cleavage typically involves the C-C bond, leading to the formation of nitrile ylides. acs.org Photochemical reactions can also induce ring-opening. wikipedia.orgresearchgate.net The substituents would heavily influence the transition state geometries and energies. The electron-withdrawing cyano group on the nitrogen might favor pathways that involve initial C-N bond cleavage.

Potential Reaction PathwayExpected ProductsComputational Insight
C-C Bond CleavageNitrile Ylide IntermediateOften the preferred thermal pathway for 2H-azirines. acs.org
C-N Bond CleavageVinyl Nitrene IntermediateA possible pathway, influenced by substituents. researchgate.net
Rearrangement to 2H-AzirineTautomerizationLikely a very facile process due to the higher stability of the 2H-isomer. researchgate.netwikipedia.org

Elucidation of Complex Reaction Pathways and Intermediates

Beyond simple ring-opening, computational studies can unravel more complex reaction cascades. The initial intermediates, such as nitrile ylides or vinyl nitrenes, are themselves highly reactive and can undergo subsequent reactions. For example, nitrile ylides are known to participate in 1,3-dipolar cycloaddition reactions. wikipedia.org

Computational modeling can trace the entire reaction coordinate, identifying all intermediates and transition states, thus providing a complete mechanistic picture. This is particularly valuable for reactions that are difficult to study experimentally due to the short lifetimes of the species involved.

Prediction of Novel Reactivity and Selectivity in Azirine Chemistry

A significant advantage of computational chemistry is its predictive power. By modeling the reactivity of this compound with various reagents, it is possible to predict novel reactions and to understand the factors controlling selectivity.

For instance, the electron distribution in the molecule, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, can help predict its behavior as a nucleophile or an electrophile. The presence of the bulky sec-butoxy group would also be expected to exert significant steric control on the approach of reagents, influencing the stereoselectivity of any potential reactions. The unique electronic nature of the cyano-substituted nitrogen could also lead to unprecedented reactivity patterns. Recent research has highlighted the potential for azirines to be used as building blocks in the synthesis of diverse heterocyclic compounds. researchgate.netmdpi.comrsc.org

Advanced Methodologies and Future Research Directions for 2 Sec Butoxy 1h Azirine 1 Carbonitrile

Optimization of Continuous Flow Synthesis for 1H-Azirine-1-carbonitriles

The synthesis of azirines, particularly from vinyl azides, often involves thermally induced cyclization with the evolution of nitrogen gas. In traditional batch reactors, this can lead to safety concerns, including over-pressurization and the handling of potentially explosive azide (B81097) precursors. nih.govbeilstein-archives.org Continuous flow chemistry offers a compelling solution to these challenges by utilizing microfluidic systems that feature small reactor volumes, superior heat and mass transfer, and precise control over reaction parameters. researchgate.net

Recent studies have demonstrated the successful application of flow chemistry for the preparation of 2H-azirines, the more stable tautomers of 1H-azirines. nih.govwikipedia.org For instance, the conversion of vinyl azides to 2H-azirines has been optimized in flow reactors, achieving quantitative yields by carefully controlling the residence time. nih.govresearchgate.net One study on the flow cyclization of 1-(1-azidovinyl)-4-methylbenzene showed that increasing the residence time from 4 minutes to 16 minutes boosted the product yield from 33% to over 99%. researchgate.net This level of control is critical for safely scaling up the production of azirine intermediates. nih.gov

Future research for 2-(sec-Butoxy)-1H-azirine-1-carbonitrile will likely focus on adapting these established flow protocols. Optimization would involve a multi-variable approach, potentially aided by machine learning algorithms, to fine-tune parameters such as temperature, flow rate, concentration, and solvent choice to maximize the yield and purity of this specific compound. nih.govacs.org The goal is to develop a robust, scalable, and automated process for its on-demand synthesis. beilstein-archives.org

Table 1: Parameters for Optimization in Continuous Flow Synthesis of Azirines

ParameterDescriptionTypical RangeGoal for this compound
Residence Time The average time a reactant spends in the reactor.1 - 20 minMinimize time while maximizing conversion.
Temperature Reaction temperature, crucial for cyclization.80 - 150 °CIdentify optimal temperature for clean conversion without degradation.
Flow Rate The volume of reactant solution passing through the reactor per unit time.0.1 - 2.0 mL/minCorrelates with residence time; adjust for optimal throughput.
Solvent The medium for the reaction.Toluene, CPME, MeTHFSelect a green solvent that ensures solubility and high yield.
Concentration The amount of reactant per unit volume of solvent.0.05 - 0.5 MMaximize concentration to improve space-time yield.

This table presents hypothetical optimization goals for this compound based on typical parameters for related compounds.

Development of Asymmetric Catalytic Transformations Utilizing Azirine Reactivity

The strained ring of azirines makes them highly reactive and versatile building blocks in asymmetric synthesis. The development of catalytic enantioselective reactions involving 2H-azirines (the reactive form of 1H-azirine-1-carbonitriles) is a key research area for accessing chiral molecules like aziridines, which are prevalent in pharmaceuticals. jchemlett.comnitech.ac.jp

Recent breakthroughs include the kinetic resolution of racemic 2H-azirines through asymmetric allylation using a Bi(OAc)₃/chiral phosphoric acid catalyst system, achieving high selectivity factors (up to 127). acs.org Another significant advancement is the copper-hydride-catalyzed reductive kinetic resolution of 2H-azirines to produce N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.org These methods provide access to enantioenriched azirines and the corresponding chiral aziridine (B145994) products. chemrxiv.org

For a substrate like this compound, future research would aim to develop novel chiral catalysts—both metal-based and organocatalysts—that can effectively recognize the sec-butoxy and cyano groups to induce high stereoselectivity. nitech.ac.jpnih.gov The focus will be on nucleophilic addition reactions to the C=N bond, yielding chiral aziridines with vicinal tetrasubstituted stereocenters, which are challenging synthetic targets. jchemlett.com The development of such catalytic systems would unlock the potential of this compound as a precursor to a wide range of complex, optically active molecules. nih.gov

Exploitation of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. acsgcipr.orgfu-berlin.de Azirines are excellent substrates for MCRs due to their ability to undergo ring-opening to form reactive intermediates like azomethine ylides. researchgate.netresearchgate.net

For instance, the one-pot, three-component reaction of 2H-azirines, α-amino acids, and isatins has been shown to produce complex diazaspiro[bicyclo[3.1.0]hexane]oxindoles with high regio- and diastereoselectivity. mdpi.com Similarly, a novel MCR involving an azirine, an amine, and an aldehyde has been developed to synthesize structurally diverse imidazoles. researchgate.net These reactions highlight the power of azirines to rapidly build molecular complexity.

Future work with this compound will involve designing new MCRs where this specific azirine is a key component. The sec-butoxy group could influence the reactivity and selectivity of the intermediate azomethine ylide, while the nitrile group offers a site for further functionalization. Researchers will likely explore its participation in Ugi- and Passerini-type reactions, as well as [3+2] cycloadditions with various dipolarophiles, to generate novel libraries of heterocyclic compounds for screening in drug discovery programs. fu-berlin.deresearchgate.net

Table 2: Potential Multi-Component Reactions Involving Azirine Derivatives

MCR TypeReactantsProduct ClassPotential Application
Ugi-type Azirine, Isocyanide, Carboxylic Acid, Aldehyde/KetoneComplex N-Acylaziridines or subsequent rearranged products. researchgate.netSynthesis of peptide mimics and complex heterocycles.
[3+2] Cycloaddition Azirine (as azomethine ylide precursor), Dipolarophile (e.g., alkene, alkyne)Pyrrolidines, Pyrrolines. wikipedia.orgresearchgate.netAccess to alkaloid scaffolds and other N-heterocycles.
Imidazole (B134444) Synthesis Azirine, Amine, AldehydeMultifunctionalized Imidazoles. researchgate.netGeneration of pharmacologically relevant imidazole cores.

This table outlines potential MCR strategies that could be adapted for this compound.

Bio-inspired Synthetic Approaches Incorporating Azirine Motifs

Although rare in nature, the azirine ring is found in some biologically active natural products, such as Azirinomycin. skbu.ac.in The high ring strain of azirines makes them interesting motifs for bio-inspired synthesis, where they can serve as reactive handles to construct more complex molecular architectures found in nature. researchgate.netskbu.ac.in The synthesis of natural products or their analogues often drives the development of new chemical methodologies. nih.gov

The reactivity of the azirine ring, which can be opened regio- and stereoselectively, makes it a strategic tool for introducing nitrogen atoms and creating specific stereocenters in a molecule. mdpi.com For example, fused aziridines, which can be derived from azirines, have been used in the synthesis of highly functionalized deoxysugars. mdpi.com

Future research will likely explore the use of this compound as a linchpin in the total synthesis of complex alkaloids or other nitrogen-containing natural products. nih.gov Its unique substitution pattern could be leveraged to control key steps in a synthetic sequence, demonstrating the utility of such strained heterocycles in achieving synthetic efficiency and elegance. The goal is to move beyond simple model systems and apply azirine chemistry to solve challenging problems in natural product synthesis.

Integration with Principles of Green Chemistry and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. researchgate.net This includes using safer solvents, improving atom economy, reducing waste, and employing catalytic methods. researchgate.net The synthesis and application of azirines are increasingly being evaluated through this lens.

Future directions for this compound will involve a holistic integration of green chemistry principles. This includes:

Developing catalytic reactions (asymmetric or otherwise) that are highly efficient and allow for catalyst recycling. jchemlett.comacs.org

Designing multi-component reactions that maximize atom economy by incorporating most or all atoms from the starting materials into the final product. acsgcipr.org

Exploring biocatalytic or bio-inspired methods that operate under mild, aqueous conditions. nih.gov

Conducting life-cycle assessments of synthetic routes to identify and minimize environmental impact.

By focusing on these areas, the synthesis and subsequent transformations of this compound can be made not only more efficient and versatile but also more environmentally responsible. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(sec-Butoxy)-1H-azirine-1-carbonitrile?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of the azirine precursor with sec-butoxy groups. Patent data highlight the use of tert-butoxycarbonyl (Boc) protection strategies for similar alkoxy-substituted azirines, ensuring regioselectivity . Optimization involves controlling reaction temperatures (0–25°C) and using anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the sec-butoxy chain (δ 1.0–1.5 ppm for methyl groups) and azirine ring protons (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200 cm1^{-1}) and azirine C=N (1600–1650 cm1^{-1}).
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs for small-molecule refinement .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use PPE (nitrile gloves, P95 respirators) and avoid contact with strong acids/bases or oxidizing agents, which may trigger decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data on azirine derivatives be resolved?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Variable-Temperature NMR : Detect dynamic equilibria or tautomerism in the azirine ring.
  • Collaborative Data Sharing : Use platforms like the European Open Science Cloud to compare findings and address discrepancies iteratively .

Q. What computational methods are recommended to study the electronic structure of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
  • References : Similar azirines (e.g., methyl 3-phenyl-2H-azirine-2-carboxylate) have been modeled using Gaussian09 .

Q. What are the challenges in elucidating reaction mechanisms involving this compound?

  • Methodological Answer : Key challenges include:

  • Ring Strain : The azirine’s 3-membered ring undergoes rapid ring-opening; use isotopic labeling (15N^{15}N) to track intermediates.
  • Steric Effects : The sec-butoxy group hinders nucleophilic attack; employ kinetic studies (Eyring plots) to assess steric vs. electronic contributions .

Q. How does the sec-butoxy group influence the biological activity of azirine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., tert-butoxy vs. sec-butoxy) in antimicrobial assays.
  • Lipophilicity : Measure logP values to correlate sec-butoxy’s hydrophobicity with cell membrane penetration.
  • References : Boc-protected indole derivatives show enhanced bioactivity, suggesting similar strategies for azirines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.